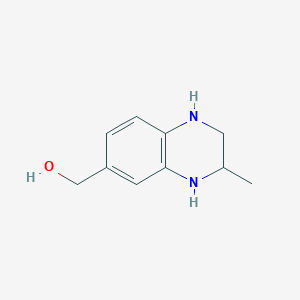
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chemical compound with the molecular formula C10H14N2O. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of quinoxaline derivatives followed by methylation and subsequent hydroxylation . The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The quinoxaline ring can be further reduced to form more saturated derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, more saturated quinoxaline derivatives, and various substituted quinoxalines .
科学的研究の応用
Chemistry
In chemistry, (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It has shown promise in modulating enzyme activities and interacting with specific receptors .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of neurodegenerative diseases and as an antimicrobial agent .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
作用機序
The mechanism of action of (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activities. The pathways involved include inhibition of enzyme activity and receptor-mediated signaling .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: A parent compound with similar structural features but lacking the methyl and hydroxyl groups.
3-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one: A derivative with a ketone group instead of a hydroxyl group.
6-Hydroxy-1,2,3,4-tetrahydroquinoxaline: A compound with a hydroxyl group at a different position on the quinoxaline ring.
Uniqueness
(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a hydroxyl group on the quinoxaline ring makes it particularly versatile in various applications .
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
(3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol |
InChI |
InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3 |
InChIキー |
AHVQFRHEQMSSOY-UHFFFAOYSA-N |
正規SMILES |
CC1CNC2=C(N1)C=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


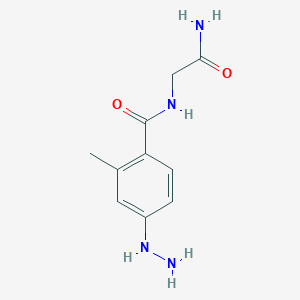

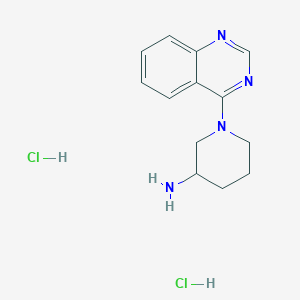


![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)
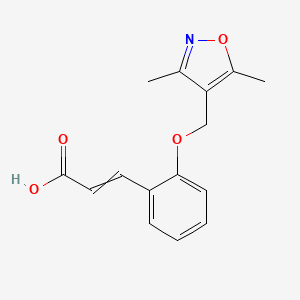
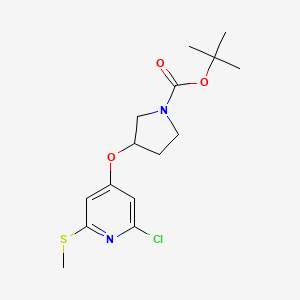

![4,4'-Bipyridinium, 1,1''-[1,4-phenylenebis(methylene)]bis-, dibromide](/img/structure/B14785631.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)

![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)
